molecular formula C24H33FN4O2 B2790352 1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide CAS No. 1223479-60-4

1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide

货号: B2790352
CAS 编号: 1223479-60-4
分子量: 428.552
InChI 键: SJSGBSZVVVONLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a piperidine-4-carboxamide core substituted with a 2-[(1-cyanocycloheptyl)amino]-2-oxoethyl group and an N-[2-(2-fluorophenyl)ethyl] side chain. The cyanocycloheptyl moiety introduces significant steric bulk and lipophilicity, while the 2-fluorophenyl ethyl group is a common pharmacophore in neurological and receptor-targeting agents.

属性

IUPAC Name

1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4O2/c25-21-8-4-3-7-19(21)9-14-27-23(31)20-10-15-29(16-11-20)17-22(30)28-24(18-26)12-5-1-2-6-13-24/h3-4,7-8,20H,1-2,5-6,9-17H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSGBSZVVVONLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide, also referred to by its CAS number 1223479-60-4, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H33_{33}FN4_{4}O2_{2}
  • Molecular Weight : 428.5 g/mol
  • Structural Features : The compound features a piperidine ring, a cyano group, and a fluorophenyl moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been shown to exhibit inhibitory activity against T-type calcium channels. This modulation can influence vascular tone and cardiac function, potentially lowering blood pressure without inducing reflex tachycardia .
  • Kinase Inhibition : The compound may interact with various kinases, including VEGFR-2 and ERK-2. Such interactions are crucial in cancer biology as they can affect cell proliferation and survival .
  • Cytotoxicity in Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines (e.g., HepG2), suggesting potential applications in oncology .

Efficacy Against Cancer Cell Lines

A study evaluated the anti-proliferative effects of related compounds on human liver cancer cell lines. A representative compound demonstrated an IC50_{50} value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, indicating significant cytotoxicity .

Vascular Effects

Research on similar piperidine derivatives has shown that they can effectively lower blood pressure in spontaneously hypertensive rats without causing common side effects associated with traditional L-type calcium channel blockers . This suggests that the compound could be beneficial for treating hypertension.

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50 Value (μM) Mechanism
Anti-proliferativeHepG211.3Kinase inhibition
Anti-proliferativeK5624.5Kinase inhibition
Blood Pressure ReductionSpontaneously Hypertensive RatsN/ACalcium channel modulation

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Cores

The compound shares structural motifs with several piperidine carboxamide derivatives, differing primarily in substituents:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 1-cyanocycloheptyl, 2-(2-fluorophenyl)ethyl ~435.5 (estimated) High lipophilicity (cyanocycloheptyl), fluorophenyl for receptor binding N/A
HE44 1-methylpyrrolo[2,3-b]pyridin-3-yl, 2-fluorophenylmethyl ~422.5 Neuroactive insecticide; pyrrolopyridine enhances aromatic interactions
27g (Indole-2-carboxamide) 4-chlorobenzyl, pyridin-4-yl ethyl ~500.0 High yield (80%); pyridinyl group improves solubility
Cyclopropylfentanyl Cyclopropanecarboxamide, phenethyl 348.5 Opioid receptor agonist; compact cyclopropane enhances metabolic stability
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluoroisobutyryl fentanyl) 2-fluorophenyl, phenethyl, isobutyryl ~394.5 Potent µ-opioid receptor affinity; fluorophenyl optimizes binding kinetics

Key Observations :

  • Cyanocycloheptyl vs.
  • Fluorophenyl Ethyl vs. Pyridinyl (27g) : The fluorophenyl ethyl group may enhance receptor binding (e.g., σ or opioid receptors) compared to 27g’s pyridinyl ethyl, which improves aqueous solubility .
  • Comparison to Fentanyl Analogs: Unlike fentanyl derivatives (e.g., cyclopropylfentanyl), the target compound’s carboxamide linkage and bulky cyanocycloheptyl group may reduce opioid receptor affinity but improve selectivity for non-opioid targets .

常见问题

Basic: What are the recommended synthetic routes for this compound, and how can researchers validate intermediate purity?

Methodological Answer:
Synthesis typically involves sequential coupling reactions. For example:

Cycloheptylamine derivative preparation : React 1-cyanocycloheptylamine with chloroacetyl chloride to form the amide intermediate.

Piperidine coupling : Attach the intermediate to N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide via nucleophilic substitution.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
Validation : Monitor each step using TLC (Rf values) and confirm intermediates via 1H^1H-NMR (e.g., amide proton resonance at δ 6.5–7.2 ppm) and LC-MS (to confirm molecular ions) .

Advanced: How can researchers optimize reaction yields when synthesizing the piperidine-carboxamide core?

Methodological Answer:
Key factors include:

  • Catalyst selection : Use HATU or EDCI/HOBt for amide bond formation to reduce racemization.
  • Solvent optimization : Polar aprotic solvents (DMF or DCM) improve solubility of intermediates.
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
    Troubleshooting : If yields drop below 60%, analyze by HPLC for unreacted starting material and adjust stoichiometry (1.2:1 reagent:substrate ratio) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm the presence of the fluorophenyl group (δ 7.1–7.4 ppm for aromatic protons) and cyanocycloheptyl moiety (δ 2.1–2.8 ppm for cycloheptyl CH2_2).
  • High-resolution MS : Verify molecular formula (e.g., [M+H]+^+ at m/z 458.2342).
  • IR spectroscopy : Identify carbonyl stretches (1650–1700 cm1^{-1}) .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Isotopic labeling : Use 15N^{15}N-labeled starting materials to track unexpected shifts in amine regions.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish piperidine CH2_2 from cycloheptyl protons).
  • X-ray crystallography : Resolve stereochemical ambiguities if rotational isomers are suspected .

Basic: Which in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKC isoforms) using ADP-Glo™ kits.
  • Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Binding affinity : SPR or fluorescence polarization for target engagement studies .

Advanced: How to design selectivity studies to avoid off-target effects in kinase inhibition?

Methodological Answer:

  • Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler®) at 1 µM.
  • Competitive binding assays : Use ATP-biotin conjugate to assess ATP-binding site competition.
  • Molecular docking : Align compound with kinase co-crystal structures (PDB) to predict binding poses .

Basic: How should researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80.
  • Sonication : Apply 10–15 sec pulses to disrupt aggregates before dosing .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration).
  • Purity verification : Reanalyze batches via HPLC-MS; impurities >0.5% may skew results.
  • Orthogonal assays : Confirm activity in functional models (e.g., calcium flux for GPCR targets) .

Basic: What computational tools aid in predicting metabolic stability?

Methodological Answer:

  • CYP450 interaction prediction : Use SwissADME or ADMET Predictor™ to identify vulnerable sites (e.g., cycloheptyl cyanide hydrolysis).
  • Metabolite ID : Simulate Phase I/II metabolism with GLORY or Meteor Nexus.
  • MD simulations : Assess binding to hepatic transporters (e.g., OATP1B1) .

Advanced: How to validate target engagement in complex biological matrices?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor protein denaturation shifts via Western blot.
  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based pull-down assays.
  • SPR on tissue lysates : Immobilize target protein and measure compound binding in lysate .

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